molecular formula C15H21N3O3 B7920068 3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7920068
M. Wt: 291.35 g/mol
InChI Key: JFFOXQFCHFLFIP-UHFFFAOYSA-N
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Description

3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-derived compound featuring a benzyl ester group at the 1-position and a 2-amino-acetylamino-methyl substituent at the 3-position of the pyrrolidine ring. This structure combines a rigid heterocyclic scaffold with functional groups that may facilitate interactions with biological targets, such as proteins involved in epigenetic regulation .

Properties

IUPAC Name

benzyl 3-[[(2-aminoacetyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c16-8-14(19)17-9-13-6-7-18(10-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOXQFCHFLFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

The synthesis begins with pyrrolidine-1-carboxylic acid benzyl ester (I), where the benzyl group protects the carboxylic acid functionality. The 3-position of the pyrrolidine ring is functionalized via a Mannich reaction or nucleophilic substitution. For instance, introducing an aminomethyl group at the 3-position requires:

  • Reaction of (I) with formaldehyde and ammonium chloride under acidic conditions to form 3-aminomethyl-pyrrolidine-1-carboxylic acid benzyl ester (II).

  • Subsequent acetylation of the primary amine in (II) using N-acetyl glycine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxysuccinimide (NHS) yields the target compound.

Optimization Notes :

  • Yields improve significantly (from 50% to 78%) when using N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts during acetylation.

  • Solvent systems such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their compatibility with carbodiimide coupling agents.

Bromo-Pyrrolidine Intermediate-Based Synthesis

Halogenation and Nucleophilic Substitution

This route utilizes 3-bromo-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 220212-12-4) as a key intermediate. The bromine atom at the 3-position undergoes nucleophilic substitution with 2-aminoacetamide in the presence of a palladium catalyst:

  • Reaction of the bromo intermediate with 2-aminoacetamide and Pd(OAc)₂ in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound with 65–70% yield.

Critical Parameters :

  • Catalyst loading (5–10 mol% Pd) and excess triethylamine (3 equiv.) are necessary to mitigate side reactions.

  • Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) enhances purity to >95%.

Enzymatic Resolution and Condensation Approaches

Biocatalytic Synthesis

A patent-derived method (CN103282350B) employs immobilized enzymes for stereoselective synthesis:

  • 3-Acetylaminohydroxyphenylarsonic acid 3-(2-oxocyclopentyl)-propionic ester is hydrolyzed using immobilized Protex6L protease at pH 6.8 and 24–26°C for 20 hours.

  • The resulting intermediate undergoes condensation with benzyl chloroformate in methylene chloride to install the benzyl ester.

Advantages :

  • Enzymatic methods achieve enantiomeric excess (>97% ee) without requiring chiral auxiliaries.

  • Reaction scalability is demonstrated at the 100 g scale with consistent yields (70–75%).

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantages Limitations
Direct Functionalization65–78%>95%Short reaction sequenceRequires toxic coupling agents (EDCl)
Bromo Intermediate60–70%>90%Scalable with commercial intermediatesPalladium catalyst cost
Enzymatic Resolution70–75%>98%High stereoselectivity, green chemistryLonger reaction times (20+ hours)

Industrial-Scale Considerations

Purification and Quality Control

  • Crystallization : Recrystallization from butanone achieves >99% purity by removing D-isomer contaminants.

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms the absence of byproducts .

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Ester

The benzyl ester group undergoes catalytic hydrogenolysis under H₂/Pd-C conditions, producing the corresponding carboxylic acid. This reaction is critical for deprotection in peptide synthesis .

Conditions Catalyst Yield Selectivity Key Observations
H₂ (1 atm), 25°C, 6 hr10% Pd/C92%>99%Ammonia additives prevent over-reduction
H₂ (3 atm), 50°C, EtOH/THFPd(OH)₂/C85%95%Tolerates azide and olefin groups

Mechanism :

  • Adsorption of H₂ onto Pd surfaces.

  • Sequential hydrogen transfer to the benzyl ester, cleaving the C-O bond.

  • Release of toluene and the deprotected carboxylic acid .

Amide Bond Hydrolysis

The acetylated amine moiety is susceptible to hydrolysis under acidic or basic conditions, yielding free amines and acetic acid derivatives.

Conditions Reagent Time Yield Side Reactions
6M HCl, refluxHCl (aq)12 hr78%Partial ester hydrolysis
1M NaOH, 60°CNaOH (aq)8 hr85%None observed

Kinetics :

  • Base-catalyzed hydrolysis follows second-order kinetics (k=0.15L\cdotpmol1\cdotpmin1k = 0.15 \, \text{L·mol}^{-1}\text{·min}^{-1} at 60°C).

Amino Group Functionalization

The secondary amine participates in acylation and alkylation reactions, enabling structural diversification.

Acylation

Reagent Coupling Agent Solvent Yield
Acetyl chlorideDIPEADCM88%
Boc-protected glycineHATUDMF76%

Example Reaction :

Amine+AcClDIPEAAcetylated derivative[5][7]\text{Amine} + \text{AcCl} \xrightarrow{\text{DIPEA}} \text{Acetylated derivative} \quad[5][7]

Alkylation

  • Reacts with iodomethane in DMF to form tertiary amines (65% yield).

Esterification/Transesterification

The benzyl ester can undergo exchange reactions with alcohols under acidic or metal-catalyzed conditions .

Alcohol Catalyst Temperature Yield
MeOHFe(III) complex80°C70%
BnOH2,2'-Biphenol PA100°C82%

Notable Method :

  • Iron(III)-catalyzed oxidative esterification with tert-butyl peroxide achieves 70% yield without racemization .

Oxidation Reactions

The pyrrolidine ring is oxidized to pyrrolidinone derivatives under strong oxidizing conditions.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 0°CPyrrolidinone63%
NaOClAcOH, RTN-Chloro intermediate55%

Mechanistic Insight :

  • MnO₄⁻ abstracts α-hydrogen, forming an iminium intermediate that hydrolyzes to the lactam.

Coupling Reactions

The compound serves as a building block in peptide synthesis via amide bond formation.

Reagent Activation Method Yield Purity
HATUDIPEA, DMF89%>95%
EDC/HOBtCH₂Cl₂81%92%

Optimized Protocol :

  • Dissolve in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3 eq).

  • React with amine nucleophile (1.2 eq) for 2 hr.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, critical for pharmaceutical applications .

pH Half-Life (37°C) Degradation Products
1.22.3 hrHydrolyzed ester, free amine
7.448 hrTrace decomposition

Key Finding :

  • Stable in neutral buffers but rapidly degrades in gastric fluid (simulated pH 1.2).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. Specifically, the incorporation of amino-acetylamino groups enhances their ability to inhibit tumor growth. Research has shown that compounds similar to 3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Neuroprotective Effects
Pyrrolidine derivatives have also been investigated for neuroprotective effects. The compound's structure allows it to interact with neurotransmitter systems, potentially providing protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that modifications in the amino-acetylamino side chain could enhance these neuroprotective properties .

Biochemical Applications

Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the inhibition of proteases and peptidases. These enzymes play crucial roles in various biological processes, including protein degradation and cell signaling. The specificity of this compound for certain enzymes makes it a valuable tool for studying enzyme functions and developing therapeutic agents .

Peptide Synthesis
In peptide synthesis, this compound serves as a chiral building block due to its stereochemical properties. Its ability to form stable linkages with other amino acids facilitates the design of peptides with specific biological activities. This application is particularly relevant in drug development, where tailored peptides can lead to more effective treatments .

Synthetic Methodologies

Building Block for Complex Molecules
this compound can be utilized as a key intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis. This property is particularly useful in the pharmaceutical industry for the development of new drugs .

Case Studies

Study Title Focus Findings
Anticancer Activity of Pyrrolidine DerivativesInvestigated the anticancer properties of pyrrolidine derivativesShowed significant inhibition of cancer cell proliferation and induction of apoptosis
Neuroprotective Potential of Pyrrolidine CompoundsExplored neuroprotective effects against neurodegenerationIndicated potential benefits in models of Alzheimer's disease
Enzyme Inhibition by Amino-Acetylamino PyrrolidinesStudied enzyme inhibition capabilitiesConfirmed selective inhibition of specific proteases, aiding biochemical research
Synthesis of Bioactive PeptidesUtilized as a chiral building block in peptide synthesisEnabled the creation of peptides with enhanced biological activity

Mechanism of Action

The mechanism of action of 3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-acetylamino group can form hydrogen bonds with active site residues, while the benzyl ester moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • The tert-butyl ester in APC likely contributes to its specificity for MBD2 by optimizing steric and electronic interactions with the coiled-coil domain .
  • Substituent Position :

    • The 3-position substitution in the target compound and APC aligns with the binding requirements of MBD2’s disordered region, whereas the 2-position isomer () may lack spatial compatibility, explaining its discontinued status .
  • Stereochemistry :

    • The R-configuration in APC is critical for binding-induced disorder-to-order transitions in MBD2 . The target compound’s activity may depend on its stereochemistry, though this is unspecified in available data.
  • Functional Group Variations: Replacement of the amino-acetylamino group with a hydroxy-ethyl-methyl-amino group () reduces molecular weight and alters hydrogen-bonding capacity, likely diminishing MBD2 affinity . Chlorosulfonyl substitution () introduces electrophilic reactivity, which could enable covalent inhibition but increase off-target risks .

Research Findings on Key Analogs

  • APC (tert-butyl ester) :

    • Binds MBD2 via electrostatic interactions, inhibiting its complex with p66α and reducing metastasis in vitro .
    • Specificity arises from mimicking the conformational diversity of MBD2’s disordered region during binding .
  • ABA: A related compound (2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-acetamide) also targets MBD2 but binds both MBD2 and p66α, unlike APC .

Biological Activity

3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, with the CAS number 1353963-96-8 and molecular formula C15H21N3O3, is a compound of significant interest in medicinal chemistry. This article provides a comprehensive overview of its biological activities, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a carboxylic acid moiety, and a benzyl ester group. Its structural complexity suggests potential interactions with various biological targets, which can be explored for therapeutic benefits.

1. Enzyme Inhibition Studies

Recent studies have indicated that compounds structurally similar to this compound may exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's disease.

  • AChE Inhibition : Preliminary findings suggest that derivatives of this compound may act as moderate AChE inhibitors. For instance, certain analogs showed IC50 values ranging from 100 to 200 µM, indicating their potential as therapeutic agents against cognitive decline associated with Alzheimer’s disease .
  • BuChE Activity : The compound's interaction with BuChE has also been studied, revealing that some derivatives can increase BuChE activity by up to 120%, which may be beneficial in modulating cholinergic signaling pathways .

2. Antioxidant Properties

Research has demonstrated that the compound exhibits antioxidant activity. In vitro assays have shown its ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated significant radical scavenging activity, which is crucial for developing neuroprotective agents .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Formation of the Pyrrolidine Ring : Starting from readily available amino acids.
  • Acetylation : Introducing the acetylamino group.
  • Benzyl Esterification : Converting the carboxylic acid into a benzyl ester to enhance lipophilicity and biological activity.

The overall yield of the synthesis process can vary but is generally optimized through careful control of reaction conditions.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound in animal models, it was found that administration led to improved cognitive function in models of induced memory impairment. Behavioral tests indicated enhanced learning and memory capabilities, attributed to the modulation of cholinergic activity through AChE inhibition .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related compounds revealed that they could significantly reduce inflammation markers in vitro. Compounds exhibited up to 55% reduction in carrageenan-induced paw edema in rats, suggesting potential applications in treating inflammatory conditions .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acidC14H19N3O3Lacks benzyl ester; may show different solubility and reactivity
Benzyl 3-(carboxymethylamino)pyrrolidine-1-carboxylateC15H20N2O4Contains carboxymethyl instead of acetyl; distinct biological interactions possible

Q & A

Q. What are the common synthetic routes for preparing 3-[(2-amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, and how can reaction yields be optimized?

  • Methodological Answer : A typical synthesis involves coupling a pyrrolidine backbone with protected amino-acetyl groups. For example, in analogous compounds, N-Boc-protected amino acids are used as starting materials, followed by benzyl esterification via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Optimization includes:
  • Temperature Control : Maintain 0–4°C during coupling to minimize racemization.
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) for amine protection, with TFA deprotection .
  • Yield Improvement : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient). Reported yields for similar esters range from 65% to 85% .

Q. How is the compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Prioritize 1H/13C NMR and HRMS for structural confirmation. Key markers include:
  • NMR : Benzyl ester protons (δ 5.1–5.3 ppm, singlet), pyrrolidine ring protons (δ 1.8–3.5 ppm), and amide NH (δ 6.5–7.0 ppm, broad) .
  • IR : Stretch frequencies for ester C=O (~1740 cm⁻¹) and amide N–H (~3300 cm⁻¹) .
  • HRMS : Match calculated and observed [M+H]+ values within 2 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : For protease inhibition or antimicrobial activity (e.g., antimalarial):
  • Enzyme Inhibition : Use fluorescence-based assays with fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cysteine proteases) .
  • Cellular Assays : Test against Plasmodium falciparum cultures (IC50 determination) .
  • Controls : Include known inhibitors (e.g., E64 for cysteine proteases) and solvent-only blanks .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis (e.g., racemization) be mitigated?

  • Methodological Answer : Racemization risks arise during amide bond formation. Mitigation strategies:
  • Low-Temperature Coupling : Perform reactions at 0°C with HOBt/DMAP additives .
  • Chiral HPLC : Monitor enantiomeric excess (ee) post-synthesis using columns like Chiralpak AD-H .
  • Alternative Coupling Agents : Use PyBOP or HATU instead of EDC for sterically hindered amines .

Q. What strategies resolve contradictions in solubility data impacting bioactivity studies?

  • Methodological Answer : Discrepancies often stem from solvent polarity or pH effects. Systematic approaches include:
  • Solvent Screening : Test DMSO, EtOH, and aqueous buffers (pH 2–9) with sonication .
  • Co-solvents : Use 10% PEG-400 in PBS to enhance solubility without cytotoxicity .
  • DLS Analysis : Measure hydrodynamic diameter to confirm colloidal stability .

Q. How can computational methods guide structural optimization for enhanced target binding?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Docking : Screen against crystal structures (e.g., PfSUB1 for antimalarial targets) .
  • Free Energy Calculations : Use MM-PBSA to rank binding affinities of derivatives .
  • SAR Analysis : Modify the benzyl ester or pyrrolidine substituents based on electrostatic potential maps .

Q. What purification techniques are effective for lab-scale vs. gram-scale synthesis?

  • Methodological Answer :
  • Lab-Scale : Flash chromatography (silica gel, 40–63 µm) with gradients optimized via TLC .
  • Gram-Scale : Switch to automated MPLC (Biotage Isolera) with C18 cartridges for higher throughput .
  • Crystallization : Use hexane/EtOAc (1:5) for high-purity crystals; monitor by DSC for polymorph control .

Key Research Findings

  • The compound’s benzyl ester group enhances membrane permeability, critical for intracellular protease targeting .
  • Racemization during synthesis can reduce bioactivity by >50%, necessitating stringent chiral control .
  • Analogous compounds show IC50 values of 0.8–2.5 µM against Plasmodium falciparum, suggesting therapeutic potential .

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